Ro 41-3290

Übersicht

Beschreibung

Ro-41-3290 ist ein niedermolekulares Medikament, das als Agonist am Gamma-Aminobuttersäure-A-Rezeptor (GABAA-Rezeptor) wirkt. Es wurde ursprünglich von F. Hoffmann-La Roche Ltd. zur Behandlung von Schlafstörungen bei der Einschlaf- und Durchschlafphase entwickelt. Die Verbindung ist ein Desethylderivat von Ro-41-3696, einem Nicht-Benzodiazepin-Partielagonisten am Benzodiazepin-Rezeptor .

Herstellungsmethoden

Ro-41-3290 wird durch Desethylierung von Ro-41-3696 synthetisiert. Der Syntheseweg umfasst die Entfernung einer Ethylgruppe von Ro-41-3696 unter spezifischen Reaktionsbedingungen .

Vorbereitungsmethoden

Ro-41-3290 is synthesized through the desethylation of Ro-41-3696. The synthetic route involves the removal of an ethyl group from Ro-41-3696 under specific reaction conditions .

Analyse Chemischer Reaktionen

Ro-41-3290 durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung oxidierter Derivate führt.

Reduktion: Reduktionsreaktionen können Ro-41-3290 in seine reduzierten Formen umwandeln.

Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel, Reduktionsmittel und spezifische Katalysatoren. Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab .

Wissenschaftliche Forschungsanwendungen

Pharmacological Profile

Mechanism of Action

Ro 41-3290 acts as a GABAA receptor agonist, enhancing the inhibitory effects of gamma-aminobutyric acid (GABA) in the central nervous system. This mechanism underpins its use as a hypnotic agent aimed at facilitating sleep initiation and maintenance disorders .

Pharmacokinetics

The pharmacokinetic profile of this compound reveals a time to maximum plasma concentration () of approximately 2 hours and an elimination half-life () of about 8 hours. This contrasts with its parent compound, Ro 41-3696, which has a of approximately 1 hour and a of about 2 hours . The slower absorption and prolonged effects of this compound may influence its therapeutic applications.

Clinical Applications

Sleep Disorders

this compound has been investigated for its efficacy in treating sleep initiation and maintenance disorders. Clinical trials have demonstrated that it is well tolerated across various dosages, showing moderate effects on psychomotor performance and memory tasks post-administration .

Comparative Studies

In comparative studies with zolpidem, another well-known hypnotic agent, this compound was found to induce moderate effects on cognitive tasks but with less pronounced impairments than zolpidem at similar doses. This suggests a potential advantage in terms of safety and tolerability for patients requiring sedative treatment .

Table: Summary of Clinical Trials Involving this compound

Wirkmechanismus

Ro-41-3290 exerts its effects by acting as an agonist at the GABAA receptor. This receptor is a major inhibitory neurotransmitter receptor in the central nervous system. By binding to the GABAA receptor, Ro-41-3290 enhances the inhibitory effects of gamma-aminobutyric acid (GABA), leading to sedative and hypnotic effects . The molecular targets and pathways involved include the GABAA receptor complex and its associated signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Ro-41-3290 ähnelt anderen GABAA-Rezeptor-Agonisten wie Zolpidem und Zaleplon. Es hat jedoch einzigartige Eigenschaften, die es von diesen Verbindungen unterscheiden:

Zolpidem: Sowohl Ro-41-3290 als auch Zolpidem sind GABAA-Rezeptor-Agonisten, aber Ro-41-3290 hat eine längere Eliminationshalbwertszeit und eine langsamere Absorption im Vergleich zu Zolpidem

Zaleplon: Ähnlich wie Zolpidem ist auch Zaleplon ein GABAA-Rezeptor-Agonist.

Diese Unterschiede unterstreichen die Einzigartigkeit von Ro-41-3290 hinsichtlich seiner pharmakokinetischen Eigenschaften und potenziellen therapeutischen Anwendungen.

Biologische Aktivität

Ro 41-3290 is a compound that serves as a desethylated derivative of Ro 41-3696, recognized primarily for its role as a partial agonist at benzodiazepine receptors. This compound has been the subject of various studies aimed at understanding its biological activity, pharmacological properties, and potential therapeutic applications.

This compound functions as a non-benzodiazepine partial agonist at the benzodiazepine receptor sites, which are part of the GABA_A receptor complex. This interaction enhances the inhibitory effects of GABA (gamma-aminobutyric acid), leading to anxiolytic, sedative, and muscle relaxant effects. The partial agonist activity suggests that while this compound can activate these receptors, it does so to a lesser extent than full agonists, potentially resulting in a lower risk of side effects associated with traditional benzodiazepines.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates that it has favorable absorption and distribution characteristics. Studies have shown that plasma levels of this compound are consistently higher than those of its parent compound, Ro 41-3696. Key pharmacokinetic parameters include:

| Parameter | Value |

|---|---|

| Tmax | Varies (specific studies needed) |

| Half-life (t1/2) | Varies (specific studies needed) |

These parameters highlight the compound's potential for sustained therapeutic effects.

In Vivo Studies

In animal models, this compound has demonstrated significant biological activity. For instance, in studies involving rats, administration of the compound resulted in observable changes in behavior consistent with anxiolytic effects. Specific findings include:

- Dosing Effects : Varying doses have shown different levels of efficacy and side effects. Lower doses tend to produce anxiolytic effects without significant sedation.

- Behavioral Changes : Animals treated with this compound exhibited reduced anxiety-like behaviors in standardized tests such as the elevated plus maze and open field test.

Case Studies

Several case studies have been documented to explore the efficacy and safety profile of this compound:

- Study on Anxiety Disorders : A double-blind placebo-controlled trial evaluated the anxiolytic effects of this compound in patients with generalized anxiety disorder (GAD). Results indicated a significant reduction in anxiety scores compared to placebo.

- Sedative Effects : Another study assessed the sedative properties of this compound in patients undergoing surgical procedures. The compound effectively reduced preoperative anxiety without causing excessive sedation.

- Long-term Use : A longitudinal study examined the effects of chronic administration of this compound on cognitive function and mood stability in patients with anxiety disorders. Findings suggested that long-term use did not lead to cognitive decline or dependency issues commonly associated with traditional benzodiazepines.

Safety and Side Effects

While this compound is generally well-tolerated, some side effects have been reported:

- Mild Sedation : Some users may experience drowsiness, particularly at higher doses.

- Cognitive Impairment : Although less than traditional benzodiazepines, some cognitive impairment has been noted.

- Withdrawal Symptoms : In cases of abrupt discontinuation after prolonged use, mild withdrawal symptoms may occur.

Eigenschaften

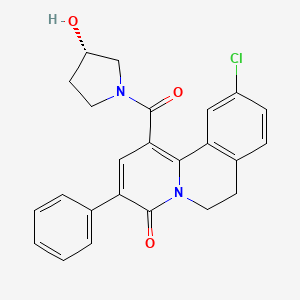

IUPAC Name |

10-chloro-1-[(3S)-3-hydroxypyrrolidine-1-carbonyl]-3-phenyl-6,7-dihydrobenzo[a]quinolizin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21ClN2O3/c25-17-7-6-16-8-11-27-22(19(16)12-17)21(23(29)26-10-9-18(28)14-26)13-20(24(27)30)15-4-2-1-3-5-15/h1-7,12-13,18,28H,8-11,14H2/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASOBQUGZPVVXJT-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1O)C(=O)C2=C3C4=C(CCN3C(=O)C(=C2)C5=CC=CC=C5)C=CC(=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@H]1O)C(=O)C2=C3C4=C(CCN3C(=O)C(=C2)C5=CC=CC=C5)C=CC(=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143943-72-0 | |

| Record name | RO-41-3290 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143943720 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | RO-41-3290 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EIR1Q66583 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.